2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Overview
Description
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid is an organic compound belonging to the amino acid family It is a white crystalline solid in its pure form and is soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of L-valine with methyl chloroformate. The process begins by dissolving L-valine in an aqueous solution of sodium hydroxide and sodium carbonate. The solution is then cooled using an ice-water bath. Methyl chloroformate is added dropwise to the mixture, and the reaction is allowed to proceed at ambient temperature for several hours. The reaction mixture is then washed with ether, acidified with hydrochloric acid, and extracted with dichloromethane. The organic phase is dried, filtered, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid is not fully understood. it is believed to act as an inhibitor of enzymes involved in the metabolism of glucose, fatty acids, and other molecules. It may also function as an antioxidant, exhibiting anti-inflammatory and anti-cancer properties. The compound’s ability to transport drugs across cell membranes suggests its potential use as a drug delivery agent.
Comparison with Similar Compounds
2-[(Methoxycarbonyl)amino]acetic acid: Another amino acid derivative with similar protective group properties.
N-[(Methoxycarbonyl)-L-valine]: A compound with similar structural features and applications in chemical synthesis.
Uniqueness: 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a protecting group, enzyme inhibitor, and drug delivery agent highlights its versatility and potential in various scientific and industrial applications.
Properties
IUPAC Name |
2-(methoxycarbonylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-42-5 | |
Record name | N-(methoxycarbonyl)-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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